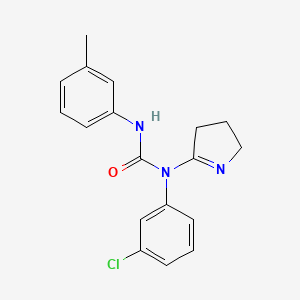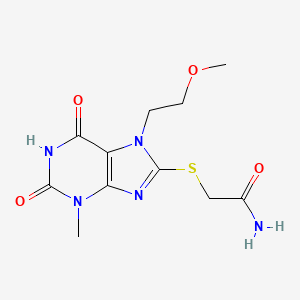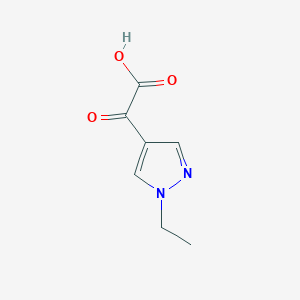![molecular formula C10H12N2O4 B2495223 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid CAS No. 1909324-88-4](/img/structure/B2495223.png)
3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazine derivatives, including 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid, often involves acylation and cyclization reactions. A notable method for synthesizing fluorinated pyrazole-4-carboxylic acids entails the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by reaction with alkyl hydrazines, yielding pyrazoles on a multigram scale (Iminov et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by their pyrazine core, which can be modified with various substituents affecting their physical and chemical properties. For example, europium(III) and terbium(III) complexes with 2-pyrazinecarboxylic acid have been synthesized and characterized, revealing insights into their coordination chemistry and luminescent properties (Eliseeva et al., 2004).
Chemical Reactions and Properties
Pyrazine derivatives undergo a variety of chemical reactions, including nucleophilic substitution and cyclization. Tert-butyl isocyanide, for instance, has been used in the Ugi reaction to prepare dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the versatility of pyrazine derivatives in synthetic chemistry (Nikulnikov et al., 2009).
Physical Properties Analysis
The physical properties of pyrazine derivatives, including 3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid, are influenced by their molecular structure. For example, the crystal structure of pyrazine-2,3-dicarboxylic acid adducts with various molecules has been studied, providing insights into their hydrogen bonding and three-dimensional network structures (Smith et al., 1995).
Chemical Properties Analysis
The chemical properties of pyrazine derivatives are diverse, with functionality affecting their reactivity and interaction with other molecules. Studies on the reactivity of pyrazinedicarboxylato peroxo titanium derivatives toward oxygen transfer illustrate the potential of pyrazine derivatives in catalysis and materials science (Postel et al., 1986).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids: A study presented a method for the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
- Flexible Synthesis of Pyrazoles: Another research outlined a synthesis approach for pyrazoles with different functionalized substituents, demonstrating the versatility of reactions involving 3- and 5-substituted pyrazoles (Grotjahn et al., 2002).
- Reactivity of Pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one Derivatives: A specific study focused on the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, highlighting its potential in creating novel compounds with diverse biological activities (Mironovich & Shcherbinin, 2014).
Applications in Material Science and Catalysis
- Cobalt(II) Metal–Organic Frameworks (MOFs): Research into cobalt(II) MOFs based on pyrazine and terephthalic acid derivatives demonstrated their potential as stable structures for applications in photoluminescence and electrochemical sensors (Abbasi et al., 2012).
- Iron(III) and Cobalt(III) Complexes as Catalysts: A study on Fe(III) and Co(III) complexes with aroylhydrazone ligands showed promising results in the catalytic oxidation of alcohols, suggesting applications in green chemistry and synthesis (Sutradhar et al., 2016).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-10(2,3)16-9(15)7-6(8(13)14)11-4-5-12-7/h4-5H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYZYHEFFQAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)



amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)
![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)
![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)
![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)
![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)
